2-Cyclopropoxy-5-ethylaniline
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Overview
Description
2-Cyclopropoxy-5-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a derivative of aniline, featuring a cyclopropoxy group and an ethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethylaniline can be achieved through several methods. One common approach involves the nitration of aniline, followed by reduction to form the corresponding amine . Another method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-ethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
2-Cyclopropoxy-5-ethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.
2-Methoxy-5-ethylaniline: Similar but with a methoxy group instead of a cyclopropoxy group. It has different reactivity and applications.
Uniqueness
2-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-6-11(10(12)7-8)13-9-4-5-9/h3,6-7,9H,2,4-5,12H2,1H3 |
InChI Key |
AQSSUUPWVZTEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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